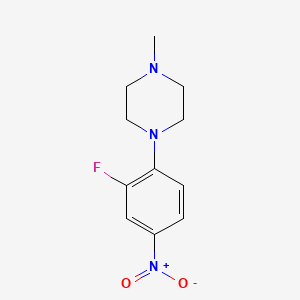

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

Descripción general

Descripción

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-fluoro-4-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂). This reaction is critical for synthesizing intermediates in drug development.

Reagents/Conditions :

-

Catalytic hydrogenation : H₂ gas with Pd/C (5–10 mol%) in ethanol at 25–50°C .

-

Alternative : Sodium dithionite (Na₂S₂O₄) in aqueous ammonia .

Product :

1-(2-Fluoro-4-aminophenyl)-4-methylpiperazine (C₁₁H₁₅FN₄), a precursor for bioactive molecules .

| Reduction Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| H₂/Pd/C | 85–92 | ≥95 | |

| Na₂S₂O₄ | 70–78 | 90 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates substitution at the fluorine or nitro positions.

Key Reactions :

-

Fluorine displacement : Reacts with amines (e.g., morpholine) under basic conditions (K₂CO₃, DMF, 80°C) to form 1-(4-nitro-2-(morpholinyl)phenyl)-4-methylpiperazine .

-

Nitro group displacement : Requires harsher conditions (e.g., Cu-catalyzed coupling) but is less common .

Mechanism :

The nitro group meta-directs nucleophilic attack to the fluorine-bearing ortho position. Piperazine’s electron-donating methyl group slightly activates the ring .

Functionalization of the Piperazine Ring

The piperazine nitrogen can undergo alkylation or acylation.

Example :

-

Methylation : Treatment with methyl iodide (CH₃I) in THF forms a quaternary ammonium salt (1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazin-4-ium iodide) .

Conditions :

-

Solvent: THF or DCM

-

Base: Triethylamine

-

Temperature: 0–25°C

Oxidation Reactions

Limited reports exist, but the nitro group can oxidize adjacent substituents under strong acidic conditions (e.g., HNO₃/H₂SO₄), though this is rarely applied due to competing side reactions.

Comparative Reactivity with Analogues

Reactivity differences arise from substituent positions and steric effects:

| Compound | Reduction Rate (Nitro→Amine) | SNAr Reactivity (Fluorine) |

|---|---|---|

| This compound | High | Moderate |

| 1-(4-Fluoro-2-nitrophenyl)piperazine | Moderate | High |

| 1-(3-Methyl-4-nitrophenyl)pyrrolidine | Low | Low |

Stability and Handling

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, exhibit potent antibacterial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study:

In vitro assays revealed that compounds derived from piperazine exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Neuropharmacology

The piperazine scaffold is widely recognized for its role in the development of psychoactive drugs. Compounds containing the piperazine structure have been investigated for their potential as anxiolytics and antidepressants. The fluorinated nitrophenyl substituent may enhance the binding affinity to neurotransmitter receptors.

Case Study:

A study on phenylpiperazine derivatives indicated that modifications at the para position of the phenyl ring could significantly influence receptor binding profiles and behavioral outcomes in animal models . This suggests that this compound might also exhibit similar neuropharmacological effects.

Synthesis of Novel Pharmaceuticals

This compound serves as an intermediate in synthesizing various pharmaceutical agents. Its unique structure allows for further derivatization, leading to compounds with enhanced biological activity.

Data Table: Synthesis Applications

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s binding affinity and selectivity. The piperazine ring provides a scaffold that can interact with various biological macromolecules, influencing their activity and function.

Comparación Con Compuestos Similares

1-(2-Fluoro-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Contains a prop-2-yn-1-yl group instead of a methyl group on the piperazine ring.

Uniqueness: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct electronic properties. The methyl group on the piperazine ring further enhances its chemical reactivity and potential for derivatization .

Actividad Biológica

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (FNMP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of FNMP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₁H₁₄FN₃O₂

- Molecular Weight : 239.25 g/mol

- Melting Point : 71–72 °C

- CAS Number : 221198-29-4

FNMP is believed to interact with various biological targets, which include receptors and enzymes involved in important biochemical pathways. The presence of the nitro group and the fluorine atom in its structure likely influences its reactivity and binding affinity to biological molecules.

Target Interactions

- Receptor Binding : FNMP may act as an antagonist at certain receptor sites, similar to other piperazine derivatives that have shown efficacy in modulating neurotransmitter systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with their active sites, which can prevent substrate binding and subsequent catalytic activity.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that FNMP exhibits antibacterial properties against various pathogens. For instance, it has been tested against strains like Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.

- Cytotoxicity : In vitro assays have indicated that FNMP has a relatively low cytotoxic profile in mammalian cell lines, suggesting it may be safe for further development as a therapeutic agent.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, FNMP may influence neurotransmitter levels, potentially affecting mood and cognition.

Case Study 1: Antibacterial Evaluation

In a study examining the antibacterial properties of FNMP, it was found to exhibit significant activity against E. coli with a minimum inhibitory concentration (MIC) of 128 μg/mL. This study compared FNMP with standard antibiotics such as ampicillin, highlighting its potential as an alternative treatment option for bacterial infections .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of FNMP were evaluated using mouse macrophage cell lines (RAW 264.7). The results indicated an IC₅₀ value of approximately 56.8 μg/mL, comparable to established antibiotics, thereby suggesting that FNMP could be developed further while maintaining safety .

Biochemical Pathways

FNMP is expected to interact with several metabolic pathways:

- Cytochrome P450 Metabolism : It may be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that could contribute to its biological effects.

- Signal Transduction Pathways : The compound might influence pathways related to inflammation and cellular stress responses.

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antibacterial | MIC against E. coli: 128 μg/mL |

| Cytotoxicity | IC₅₀ in RAW 264.7 cells: 56.8 μg/mL |

| Neuropharmacological Effects | Potential modulation of neurotransmitters |

Propiedades

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZIHNDVFUJRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382417 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221198-29-4 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.